molecular formula C10H20N2O B13655186 N-ethyl-N-(pyrrolidin-3-yl)butanamide

N-ethyl-N-(pyrrolidin-3-yl)butanamide

Cat. No.: B13655186
M. Wt: 184.28 g/mol
InChI Key: OQQXLQSPLMACQD-UHFFFAOYSA-N
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Description

N-ethyl-N-(pyrrolidin-3-yl)butanamide is a chemical compound with the molecular formula C11H22N2O It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(pyrrolidin-3-yl)butanamide typically involves the reaction of pyrrolidine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(pyrrolidin-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-N-(pyrrolidin-3-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-(pyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound may modulate signaling pathways and biochemical processes, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-methylbutanamide
  • N-ethyl-N-(pyrrolidin-2-yl)butanamide
  • N-ethyl-N-(pyrrolidin-4-yl)butanamide

Uniqueness

N-ethyl-N-(pyrrolidin-3-yl)butanamide is unique due to the specific positioning of the pyrrolidine ring, which imparts distinct chemical and biological properties. This positioning affects the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-ethyl-N-pyrrolidin-3-ylbutanamide

InChI

InChI=1S/C10H20N2O/c1-3-5-10(13)12(4-2)9-6-7-11-8-9/h9,11H,3-8H2,1-2H3

InChI Key

OQQXLQSPLMACQD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC)C1CCNC1

Origin of Product

United States

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